Cas no 1784233-98-2 (3-Amino-6-fluorobenzofuran-2-carboxylic acid)

3-Amino-6-fluorobenzofuran-2-carboxylic acid is a fluorinated benzofuran derivative with a carboxylic acid and amino functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine substitution enhances its reactivity and metabolic stability, while the amino and carboxyl groups provide sites for further derivatization. This compound is particularly valuable in the development of bioactive molecules, including potential drug candidates, due to its structural rigidity and electronic properties. Its high purity and well-defined structure ensure consistent performance in coupling reactions and other synthetic applications. Suitable for research and industrial use, it offers a reliable building block for heterocyclic chemistry.
3-Amino-6-fluorobenzofuran-2-carboxylic acid structure
1784233-98-2 structure
Product Name:3-Amino-6-fluorobenzofuran-2-carboxylic acid
CAS No:1784233-98-2
MF:C9H6FNO3
MW:195.147245883942
CID:4937737
Update Time:2025-05-20

3-Amino-6-fluorobenzofuran-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-AMINO-6-FLUOROBENZOFURAN-2-CARBOXYLIC ACID
    • 3-Amino-6-fluorobenzofuran-2-carboxylic acid
    • Inchi: 1S/C9H6FNO3/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13)
    • InChI Key: XUHQENPSORKJSQ-UHFFFAOYSA-N
    • SMILES: FC1C=CC2C(=C(C(=O)O)OC=2C=1)N

Computed Properties

  • Exact Mass: 195.03317122 g/mol
  • Monoisotopic Mass: 195.03317122 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 76.5
  • Molecular Weight: 195.15

3-Amino-6-fluorobenzofuran-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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3-Amino-6-fluorobenzofuran-2-carboxylic acid
1784233-98-2 95%
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819.65 USD 2021-06-17
Chemenu
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3-Amino-6-fluorobenzofuran-2-carboxylic acid
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Additional information on 3-Amino-6-fluorobenzofuran-2-carboxylic acid

3-Amino-6-fluorobenzofuran-2-carboxylic acid (CAS No. 1784233-98-2): A Versatile Building Block in Medicinal Chemistry

In the realm of pharmaceutical intermediates and organic synthesis, 3-Amino-6-fluorobenzofuran-2-carboxylic acid (CAS No. 1784233-98-2) has emerged as a crucial scaffold for drug discovery. This heterocyclic compound, featuring both benzofuran core and carboxylic acid functionality, offers unique structural advantages that researchers are increasingly exploiting in the development of novel therapeutic agents.

The growing interest in fluorinated benzofuran derivatives stems from their remarkable biological activities and improved pharmacokinetic properties. As medicinal chemists seek to address challenges in targeted drug delivery and metabolic stability, compounds like 3-Amino-6-fluorobenzofuran-2-carboxylic acid provide valuable synthetic handles for structure-activity relationship (SAR) studies. Recent literature indicates its application in developing kinase inhibitors and GPCR modulators, particularly in oncology and CNS disorders.

From a chemical perspective, the 3-amino-6-fluoro substitution pattern on the benzofuran-2-carboxylic acid framework creates multiple points for derivatization. The carboxylic acid group allows for amide bond formation or esterification, while the amino group at position 3 enables further functionalization through acylation or reductive amination. This versatility makes it particularly valuable in combinatorial chemistry and high-throughput screening platforms.

The fluorine atom at position 6 significantly influences the compound's electronic properties and bioavailability. In drug design, fluorine incorporation has become a strategic approach to enhance metabolic stability, improve membrane permeability, and optimize target binding. These characteristics explain why 3-Amino-6-fluorobenzofuran-2-carboxylic acid derivatives are being investigated for various therapeutic areas, including neurodegenerative diseases and inflammatory conditions.

Recent advances in green chemistry have also impacted the synthesis of this compound. Researchers are developing more sustainable routes to benzofuran-2-carboxylic acid derivatives, focusing on catalyst systems and solvent optimization. These innovations align with the pharmaceutical industry's growing emphasis on process chemistry efficiency and environmental impact reduction.

Quality control of 3-Amino-6-fluorobenzofuran-2-carboxylic acid requires rigorous analytical methods. Modern techniques such as HPLC-MS and NMR spectroscopy are essential for verifying purity and structural integrity, especially when the compound serves as a key intermediate in multi-step syntheses. The pharmaceutical industry maintains strict specifications for such building blocks, typically requiring ≥95% purity for research applications.

The commercial availability of CAS 1784233-98-2 has expanded in recent years, reflecting its growing importance in drug discovery. Several specialty chemical suppliers now offer this compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. This accessibility supports the trend toward fragment-based drug design and structure-guided optimization strategies.

Looking forward, the applications of 3-Amino-6-fluorobenzofuran-2-carboxylic acid are likely to expand further. With increasing interest in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies, this versatile scaffold may find new utility as a linker or warhead component. Additionally, its potential in bioconjugation chemistry for antibody-drug conjugates (ADCs) represents another promising direction.

For researchers working with this compound, proper handling and storage are essential. While not classified as hazardous, 3-Amino-6-fluorobenzofuran-2-carboxylic acid should be stored under inert atmosphere at low temperatures to maintain stability. Standard laboratory safety protocols apply when handling this material in solid or solution form.

The scientific literature contains numerous examples of successful applications of this scaffold. Recent patents highlight its incorporation into compounds showing activity against various protein targets, particularly in the areas of cancer therapeutics and neurological disorders. These developments underscore the compound's significance in modern medicinal chemistry and drug discovery pipelines.

As the pharmaceutical industry continues to explore privileged structures for lead generation, 3-Amino-6-fluorobenzofuran-2-carboxylic acid maintains its position as a valuable tool. Its balanced physicochemical properties, synthetic versatility, and demonstrated biological relevance ensure its ongoing utility in addressing current and future therapeutic challenges.

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